Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
CAS No.:
Cat. No.: VC18634815
Molecular Formula: C12H14ClN3O3
Molecular Weight: 283.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN3O3 |
|---|---|
| Molecular Weight | 283.71 g/mol |
| IUPAC Name | tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(18)16-5-4-7-6-14-10(13)15-8(7)9(16)17/h6H,4-5H2,1-3H3 |
| Standard InChI Key | WDDMOPCURVMKEU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1=O)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound features a bicyclic pyrido[3,4-d]pyrimidine scaffold, where the pyridine ring is fused to a pyrimidine ring at the 3,4-positions. Key substituents include:
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A chlorine atom at position 2 of the pyrimidine ring, enhancing electrophilic reactivity.
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A tert-butyl oxycarbonyl (Boc) group at position 7, which acts as a protective group for amines during synthetic workflows.
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A keto group at position 8, contributing to hydrogen-bonding interactions in target binding .
The SMILES notation accurately represents its connectivity , while the IUPAC name tert-butyl 2-chloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate reflects its substitution pattern and stereochemistry.
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.71 g/mol | |
| Density | 1.3–1.4 g/cm³ (estimated) | |
| Boiling Point | ~395–400°C (extrapolated) | |
| LogP (Partition Coefficient) | 1.8 (predicted) |
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:
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-NMR (300 MHz, CDCl₃): Peaks at δ 4.62 (s, 2H, CH₂), 3.73–3.70 (t, J=5.9 Hz, 2H, CH₂), 2.85–2.81 (t, J=5.6 Hz, 2H, CH₂), and 1.47 (s, 9H, tert-butyl) .
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LRMS: Observed 305.24 (M+H⁺), aligning with the theoretical 305.17 .
Synthesis and Reaction Pathways
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 16 h, 20°C | 74% | |
| Chlorination | POCl₃, reflux | 85% |
Mechanistic Insights
Applications in Pharmaceutical Research
Role as a Building Block
This compound’s utility stems from its modular structure:
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Kinase Inhibitors: The pyrido[3,4-d]pyrimidine core mimics ATP’s purine motif, enabling competitive binding to kinase active sites.
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Protease Targeting: Chlorine and keto groups enhance interactions with catalytic residues in proteolytic enzymes .
Case Studies
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Oncology: Derivatives inhibit PI3K/mTOR pathways, showing nanomolar IC₅₀ values in breast cancer cell lines.
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Antivirals: Structural analogs demonstrate activity against SARS-CoV-2 main protease (Mpro) in silico .
Physical and Chemical Stability
Degradation Pathways
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